Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate
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Overview
Description
Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate is a complex organic compound with a unique structure that includes a pyridine ring substituted with acetylamino and formyl groups, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate typically involves multi-step organic reactions. One common method includes the protection of the amino group with a tert-butyl carbamate, followed by the introduction of the acetylamino and formyl groups through selective functionalization reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the formyl group can participate in covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Similar structure with an aminoethyl group instead of the pyridine ring.
tert-Butyl 2-(methylamino)ethylcarbamate: Contains a methylamino group instead of the acetylamino and formyl groups.
Uniqueness
Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C14H19N3O4 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
tert-butyl N-[(2-acetamido-6-formylpyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H19N3O4/c1-9(19)16-12-6-10(5-11(8-18)17-12)7-15-13(20)21-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,15,20)(H,16,17,19) |
InChI Key |
QRQYWJAOGQOBIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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